molecular formula C7H10N2O2 B1455953 2-(Dimethoxymethyl)pyrimidine CAS No. 90836-24-1

2-(Dimethoxymethyl)pyrimidine

Cat. No.: B1455953
CAS No.: 90836-24-1
M. Wt: 154.17 g/mol
InChI Key: SLJINBYWFNECKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethoxymethyl)pyrimidine is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-(Dimethoxymethyl)pyrimidine, a derivative of pyrimidine, primarily targets certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . It also targets protein tyrosine kinases implicated in cancer progression .

Mode of Action

It is known that pyrimidines, including this compound, form bidentate chelate complexes with transition metal moieties . These complexes undergo fluxional processes which interconvert coordinated and pendant OMe groups .

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature . The purine ring is built on PRPP, while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-P added to the pyrimidine ring .

Pharmacokinetics

It is known that pyrimidine analogues need to be activated within the cell, involving several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .

Result of Action

It is known that pyrimidines exhibit potent anti-inflammatory effects . They also have effects against most of the imatinib mesylate-resistant BCR-ABL mutants isolated from advanced chronic myeloid leukemia patients .

Action Environment

It is known that the action of pyrimidines can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Biochemical Analysis

Biochemical Properties

2-(Dimethoxymethyl)pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. This interaction is essential for the conversion of dihydroorotate to orotate, a key step in pyrimidine biosynthesis . Additionally, this compound has been shown to interact with mitochondrial respiratory complexes, linking pyrimidine biosynthesis with mitochondrial respiration .

Cellular Effects

This compound influences various cellular processes. It has been observed to induce replication and ribosomal stress in cancer cells, particularly those deficient in p53 . This stress leads to cell cycle arrest and, in some cases, apoptosis. The compound also affects cell signaling pathways, including the ataxia telangiectasia and Rad3-related kinase/Checkpoint kinase 1 (ATR/Chk1) pathway, which is activated in response to replication stress . Furthermore, this compound can alter gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. At the molecular level, it binds to DHODH, inhibiting its activity and thereby reducing pyrimidine synthesis . This inhibition leads to the accumulation of replication forks and activation of the ATR/Chk1 pathway, resulting in cell cycle arrest . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to this compound has been associated with sustained replication stress and potential cytotoxicity in cancer cells . These temporal effects highlight the importance of monitoring the compound’s stability and activity during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit pyrimidine synthesis without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It interacts with enzymes such as DHODH and thymidylate synthase, influencing the synthesis and degradation of pyrimidine nucleotides . The compound can also affect metabolic flux and metabolite levels, potentially altering cellular energy balance and nucleotide availability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes . These factors determine its accumulation in specific tissues and compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with DHODH and other mitochondrial enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific mitochondrial compartments . The mitochondrial localization of this compound is essential for its role in pyrimidine biosynthesis and cellular respiration.

Properties

IUPAC Name

2-(dimethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-7(11-2)6-8-4-3-5-9-6/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJINBYWFNECKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=CC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethoxymethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Dimethoxymethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(Dimethoxymethyl)pyrimidine
Reactant of Route 4
2-(Dimethoxymethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(Dimethoxymethyl)pyrimidine
Reactant of Route 6
2-(Dimethoxymethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.